![molecular formula C24H21ClN2O4S B2504186 N-(2-benzoyl-4-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 313647-88-0](/img/structure/B2504186.png)
N-(2-benzoyl-4-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
The compound N-(2-benzoyl-4-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to the presence of multiple functional groups such as benzoyl, chlorophenyl, pyrrolidinylsulfonyl, and benzamide. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds that can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of amide bonds and the introduction of substituents like chloro groups. For instance, the synthesis of a pyrrole derivative was achieved through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This suggests that the synthesis of N-(2-benzoyl-4-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide could also involve a multi-step process, potentially including catalysis to form the complex structure.
Molecular Structure Analysis
X-ray diffraction studies have been used to characterize the molecular structure of similar compounds, revealing details such as dihedral angles between rings and the presence of intra- and intermolecular hydrogen bonding . For example, the amide group in N-(4-Chlorophenyl)benzamide forms a specific dihedral angle with the benzoyl ring, and the molecules are linked by hydrogen bonds . These structural details are crucial for understanding the molecular conformation and potential reactivity of N-(2-benzoyl-4-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide.
Chemical Reactions Analysis
The photochemical behavior of related halo-N-pyridinylbenzamides has been studied, revealing that photocyclization reactions can occur, leading to the formation of cyclized products . This indicates that the compound may also undergo similar photochemical reactions, depending on the presence of functional groups that can participate in such processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using various spectroscopic techniques and theoretical calculations . For instance, DFT calculations have been used to predict vibrational frequencies, chemical shifts, and electronic properties . These studies provide a foundation for understanding the properties of N-(2-benzoyl-4-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide, such as its spectroscopic signatures and reactivity.
Scientific Research Applications
Asymmetric Bioreduction in Organic Synthesis
A study explored the asymmetric reduction of 2-benzoylpyridine derivatives using a novel biocatalyst, Cryptococcus sp. whole-cell, for the enantioselective bioreduction to corresponding (S)-alcohols. This process is significant for creating enantiopure alcohols, crucial synthons for new drugs, demonstrating the compound's application in organic synthesis and drug development (Xu et al., 2017).
Photochemical Behavior and Cyclization Mechanism
Another research focused on the photochemical behavior of 2-halo-N-pyridinylbenzamide derivatives, showing the potential of such compounds in photochemical studies. The study proposed an intramolecular cyclization mechanism of phenyl radical assisted with n-complexation of chlorine radical, which is pivotal for understanding photochemical reactions and designing photo-responsive materials (Park et al., 2001).
Corrosion Inhibition
In the field of corrosion science, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested as corrosion inhibitors, showcasing the application of such compounds in protecting materials from corrosion, which is crucial in industrial maintenance and prolonging the life span of metal structures (Yıldırım & Cetin, 2008).
Pharmacological Characterization
Although pharmacological applications were to be excluded, it's worth noting that related structures have been investigated for their potential in pharmacology, such as kappa-opioid receptor antagonists, indicating a broader scope of research interest in this class of compounds (Grimwood et al., 2011).
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c25-19-10-13-22(21(16-19)23(28)17-6-2-1-3-7-17)26-24(29)18-8-11-20(12-9-18)32(30,31)27-14-4-5-15-27/h1-3,6-13,16H,4-5,14-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGSEDZQXZEPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
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